Filipin III

Description

Properties

IUPAC Name |

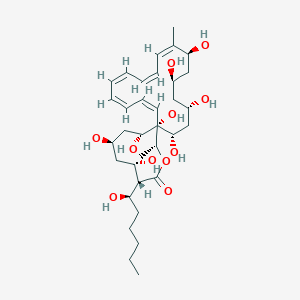

(3R,4S,6S,8S,10R,12R,14R,16S,17Z,19Z,21Z,23Z,25Z,27S,28R)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O11/c1-4-5-11-16-31(42)34-33(44)22-29(40)20-27(38)18-25(36)17-26(37)19-28(39)21-32(43)23(2)14-12-9-7-6-8-10-13-15-30(41)24(3)46-35(34)45/h6-10,12-15,24-34,36-44H,4-5,11,16-22H2,1-3H3/b7-6-,10-8-,12-9-,15-13-,23-14-/t24-,25+,26-,27+,28-,29+,30+,31-,32+,33+,34-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQSIXYSKPIGPD-BEQBAMTKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H]([C@@H]1[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@@H](/C(=C\C=C/C=C\C=C/C=C\[C@@H]([C@H](OC1=O)C)O)/C)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-49-9 | |

| Record name | Filipin III from streptomycesfilipinensis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Filipin III in Cholesterol Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filipin III, a polyene macrolide antibiotic, is a widely utilized fluorescent probe for the detection and quantification of unesterified cholesterol in biological membranes. Its ability to specifically bind to 3-β-hydroxysterols has made it an invaluable tool in cell biology, particularly for studying cholesterol distribution, trafficking, and the role of cholesterol-rich membrane domains such as lipid rafts. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with cholesterol, the biophysical consequences of this binding, and detailed protocols for its application in research.

Introduction

Cholesterol is an essential lipid component of mammalian cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-associated proteins. The subcellular distribution of cholesterol is tightly regulated, and its dysregulation is implicated in numerous diseases. This compound, the predominant isomer of the filipin complex isolated from Streptomyces filipinensis, has emerged as a key tool for visualizing and studying cellular cholesterol. This guide delves into the core mechanism of this compound's interaction with cholesterol, providing quantitative data, experimental methodologies, and visual representations of the key processes involved.

The Molecular Mechanism of this compound-Cholesterol Interaction

The binding of this compound to cholesterol is a specific interaction primarily driven by hydrophobic forces[1][2]. The polyene macrolide structure of this compound allows it to insert into the lipid bilayer, where it recognizes and binds to unesterified cholesterol. This interaction leads to the formation of a this compound-cholesterol complex, which is the basis for its use as a cholesterol probe.

Upon binding to cholesterol, the absorption and fluorescence spectra of this compound are altered, resulting in a fluorescent complex that can be visualized using fluorescence microscopy[3][4]. This property allows for the qualitative and semi-quantitative assessment of unesterified cholesterol distribution within cellular membranes.

Stoichiometry of the this compound-Cholesterol Complex

While a precise stoichiometry for the this compound-cholesterol complex within a biological membrane is not definitively established, studies in model membranes suggest a complex interplay between this compound, cholesterol, and phospholipids. In the absence of cholesterol, a stoichiometry of one molecule of this compound to five molecules of phospholipid has been reported[5]. It is widely believed that this compound and cholesterol form a 1:1 complex, which then aggregates within the membrane.

Biophysical Consequences of this compound Binding

The formation of this compound-cholesterol complexes significantly perturbs the structure and function of the cell membrane. These complexes aggregate to form ultrastructural lesions that can be visualized by freeze-fracture electron microscopy[3].

Membrane Permeabilization

The aggregation of this compound-cholesterol complexes disrupts the local lipid packing, leading to an increase in membrane permeability. This can result in the leakage of ions and small molecules across the cell membrane, and in some cases, lead to cell lysis[6]. The permeabilizing effect of this compound is concentration-dependent and is a key aspect of its antifungal activity.

Alteration of Membrane Fluidity

The interaction of this compound with membrane cholesterol can also affect the fluidity of the lipid bilayer. The formation of rigid this compound-cholesterol complexes can decrease membrane fluidity in cholesterol-rich domains.

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction of this compound with cholesterol and its effects on membrane properties.

| Parameter | Value | Reference |

| Binding Affinity (Qualitative) | High affinity for cholesterol. Equilibrium constant for association is higher than that of Amphotericin B, Nystatin, and Lagosin. | [1][2] |

| Stoichiometry (Filipin:Phospholipid) | 1:5 (in the absence of cholesterol in model membranes) | [5] |

| Fluorescence Properties | Excitation: 340-380 nm; Emission: 385-470 nm | [3][4] |

| Parameter | Condition | Value | Reference |

| Permeability Coefficient (Calcein) | Egg-yolk phosphatidylcholine small unilamellar vesicles | 0.6 x 10⁻¹⁰ cm/s | [5] |

| Permeability Coefficient (Carboxyfluorescein) | Egg-yolk phosphatidylcholine small unilamellar vesicles | 2 x 10⁻¹⁰ cm/s | [5] |

| Hemolysis (EC₅₀) | Rabbit erythrocytes | 0.8 µg/ml | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol for Staining of Cellular Cholesterol with this compound

This protocol is adapted from established methods for the fluorescent labeling of unesterified cholesterol in cultured cells.

Materials:

-

This compound complex (e.g., from Streptomyces filipinensis)

-

Dimethyl sulfoxide (DMSO) or ethanol for stock solution preparation

-

Phosphate-buffered saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

Cultured cells on coverslips or in imaging plates

-

Fluorescence microscope with appropriate filter sets (Excitation ~360/40 nm, Emission ~460/50 nm)

Procedure:

-

Cell Culture: Seed and culture cells on a suitable imaging substrate (e.g., glass coverslips) to the desired confluency.

-

Cell Fixation:

-

Gently wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

This compound Staining:

-

Prepare a fresh working solution of this compound at a concentration of 50-100 µg/mL in PBS. First, dissolve the this compound in a small volume of DMSO and then dilute with PBS. Protect the solution from light.

-

Incubate the fixed cells with the this compound working solution for 30-60 minutes at room temperature in the dark.

-

-

Washing:

-

Gently wash the cells three times with PBS for 5 minutes each to remove unbound this compound.

-

-

Imaging:

-

Mount the coverslips onto microscope slides with a suitable mounting medium.

-

Immediately visualize the cells using a fluorescence microscope. This compound photobleaches rapidly, so it is crucial to minimize exposure to the excitation light.

-

Visualizations

Logical Relationship of this compound's Mechanism of Action

Caption: Mechanism of this compound-induced membrane disruption.

Experimental Workflow for Cholesterol Staining

Caption: Workflow for cellular cholesterol staining using this compound.

Conclusion

This compound remains a cornerstone for the study of cellular cholesterol. Its specific binding to unesterified cholesterol and the resulting fluorescence provide a powerful tool for visualizing cholesterol distribution and dynamics. Understanding the mechanism of action, including the stoichiometry of the complex and the biophysical consequences of binding, is crucial for the accurate interpretation of experimental results. The protocols and data presented in this guide offer a comprehensive resource for researchers employing this compound in their studies of cholesterol biology and related pathologies. Further research to definitively determine the binding affinity and stoichiometry of the this compound-cholesterol complex in a cellular context will continue to refine our understanding and application of this important molecular probe.

References

- 1. Fluorescence studies of the binding of the polyene antibiotics filipin 3, amphotericin B, nystatin, and lagosin to cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence Studies of the Binding of the Polyene Antibiotics this compound, Amphotericin B, Nystatin, and Lagosin to Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Permeabilizing action of this compound on model membranes through a filipin-phospholipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. toku-e.com [toku-e.com]

- 7. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to Filipin III: Structure, Properties, and Applications

Filipin III is a naturally occurring polyene macrolide antibiotic and the principal component of the filipin complex, a mixture of four related compounds produced by the bacterium Streptomyces filipinensis.[1][2][3] Renowned for its specific interaction with cholesterol, this compound has become an invaluable tool in cell biology, biochemistry, and biomedical research for the detection, localization, and quantification of unesterified cholesterol in biological membranes.[4][5][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure of this compound

This compound is a 28-membered macrolide, characterized by a large lactone ring.[1] Its structure features a hydrophobic polyene region, consisting of five conjugated double bonds, which is responsible for its intrinsic fluorescence, and a hydrophilic polyol region with numerous hydroxyl groups.[7][8] The molecule also possesses a C1' hydroxylated hexyl side chain.[8] The precise stereochemistry of this compound has been elucidated through NMR spectroscopy and total synthesis.[7][8]

The IUPAC name for this compound is (1R,3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,27S,28R)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one.[3][9]

Chemical Structure Representation:

Caption: 2D chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The unique properties of this compound are central to its utility in research. The following tables summarize its key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₃₅H₅₈O₁₁ | [9][10][11][12][13] |

| Molecular Weight | 654.83 g/mol | [9][10][11][12][13] |

| CAS Number | 480-49-9 | [1][9][10][11][12][13] |

| Appearance | Pale yellow solid | [11] |

| Melting Point | 163-180 °C | [13] |

| Purity | ≥85-98% (HPLC) | [1][11][12][13] |

| Storage | -20°C, protect from light | [11][12][13][14][15] |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Dimethyl sulfoxide (DMSO) | 5 mg/mL (to 5 mM) | [12][14] |

| Dimethylformamide (DMF) | 10 mg/mL | [15] |

| Methanol | 9.80-10.20 mg/mL | [13] |

| Ethanol | 1-2 mg/mL | [15] |

| Aqueous Buffers | Low solubility |

Table 3: Spectroscopic Properties of this compound

| Property | Wavelength (nm) | References |

| Excitation Maximum (λex) | 340-380 nm (in complex with cholesterol) | [5][14][16] |

| Emission Maximum (λem) | 385-470 nm (in complex with cholesterol) | [5][14][16] |

Mechanism of Action: Interaction with Cholesterol

The primary mechanism of action of this compound involves its high affinity and specific binding to 3-β-hydroxysterols, most notably cholesterol, which is abundant in eukaryotic cell membranes.[4][11][17] This interaction is non-covalent and leads to the formation of Filipin-cholesterol complexes.

The formation of these complexes disrupts the normal architecture and function of the cell membrane.[1][4] This disruption can lead to increased membrane permeability, the formation of pores or channels, and the alteration of membrane-associated cellular processes.[13][17] This bioactivity underlies both its antifungal properties and its utility as a cholesterol probe.[4][13]

Caption: Mechanism of action of this compound in a cell membrane.

Experimental Protocols

This compound is widely used as a fluorescent stain to visualize unesterified cholesterol in fixed cells and tissues. What follows is a generalized protocol for staining cultured cells.

Protocol: Fluorescent Staining of Cholesterol in Cultured Cells

-

Cell Culture and Fixation:

-

Culture cells on glass coverslips to the desired confluency.

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[15]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Preparation of this compound Staining Solution:

-

Staining Procedure:

-

Mounting and Visualization:

-

Mount the coverslips onto microscope slides using a water-based mounting medium.

-

Visualize the stained cells using a fluorescence microscope equipped with a UV filter set (excitation: 340-380 nm, emission: 385-470 nm).[5][16]

-

Note: this compound fluorescence is susceptible to photobleaching, so it is crucial to minimize light exposure and image the samples promptly.[5][16]

-

Caption: Experimental workflow for cholesterol staining with this compound.

Applications in Research and Drug Development

The unique properties of this compound have led to its application in several key areas of research:

-

Cholesterol Trafficking and Distribution: this compound is instrumental in studying the subcellular distribution of cholesterol and diagnosing lipid storage disorders like Niemann-Pick type C disease, which is characterized by the accumulation of cholesterol in lysosomes.[5][6][10]

-

Membrane Raft Research: By binding to cholesterol, this compound can be used to disrupt cholesterol-rich membrane microdomains known as lipid rafts, allowing researchers to investigate their role in cellular processes such as signal transduction and protein trafficking.[10]

-

Antifungal Research: As an antifungal agent, this compound serves as a model compound for understanding the mechanism of action of polyene antibiotics that target ergosterol (the primary sterol in fungal membranes).[4]

-

Prion Disease Research: Studies have shown that this compound can inhibit the formation of the pathological form of the prion protein by altering its endocytosis and inducing its release from the cell surface.[5][14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Filipin - Wikipedia [en.wikipedia.org]

- 3. Filipin | C35H58O11 | CID 6433194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound solution suitable for staining Sigma [sigmaaldrich.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stereochemical assignment and synthesis of polyene macrolide antibiotics: this compound and Dermostatin A - ProQuest [proquest.com]

- 9. This compound from Streptomyces filipinensis | C35H58O11 | CID 6433553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | Antifungal Polyene Antibiotic [stressmarq.com]

- 11. toku-e.com [toku-e.com]

- 12. rndsystems.com [rndsystems.com]

- 13. This compound = 85 HPLC 480-49-9 [sigmaaldrich.com]

- 14. This compound | Fluorescent Cholesterol Probes | Tocris Bioscience [tocris.com]

- 15. glpbio.com [glpbio.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. [Mechanism of action of macrolide antibiotic filipin on cell and lipid membranes] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Filipin III Complex: Components, Isomers, and Applications

For Researchers, Scientists, and Drug Development Professionals

The filipin complex, a group of polyene macrolide antibiotics isolated from the actinomycete Streptomyces filipinensis, serves as a critical tool in cellular biology and diagnostics.[1][2] First identified in a soil sample from the Philippines, this complex exhibits potent antifungal activity.[1][2] Its primary utility in modern research, however, stems from its ability to specifically bind to unesterified cholesterol, making it an invaluable fluorescent probe for studying lipid trafficking, membrane dynamics, and diagnosing lipid storage disorders.[3][4][5] This guide provides a comprehensive overview of the filipin complex, with a focus on its major component, Filipin III, detailing its chemical properties, mechanism of action, and established experimental protocols.

Composition of the Filipin Complex

The term "filipin" refers to a mixture of four primary structural isomers.[1][5] this compound is the most abundant and commonly studied component.[1][6] The relative percentages of these components can vary between production batches, with two different compositions commonly cited in the literature.

Table 1: Reported Composition of the Filipin Complex

| Component | Composition (Bergy & Eble, 1968) | Composition (MedchemExpress)[7] | Structural Notes |

| Filipin I | 4%[1] | 1.2%[7] | Not well-characterized; likely has two fewer hydroxyl groups than this compound.[1] |

| Filipin II | 25%[1] | 9.1%[7] | Identified as 1'-deoxy-filipin III.[1] |

| This compound | 53%[1] | 75.8%[7] | The major, most studied component.[1] |

| Filipin IV | 18%[1] | 10.8%[7] | Isomeric to this compound; likely an epimer at the C1' or C3 position.[1] |

The structural and stereochemical configuration of this compound has been definitively determined using techniques such as 13C NMR acetonide analysis and confirmed through synthesis.[8][9][10]

Physicochemical and Spectroscopic Properties of this compound

This compound's utility as a research tool is defined by its distinct chemical and fluorescent properties. It is a 28-membered ring pentaene macrolide that is highly fluorescent and binds with high affinity to cholesterol.[11][12][13]

Table 2: Key Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₃₅H₅₈O₁₁ | [1] |

| Molecular Weight | 654.83 g/mol | [11] |

| CAS Number | 480-49-9 | [6] |

| Appearance | Crystalline solid | [14] |

| Solubility | Soluble in DMSO (up to 5 mM), DMF, and ethanol.[10] | [10] |

| Purity | ≥90% (HPLC) | [15] |

| Excitation Maxima (λex) | 340 - 380 nm | [4][6][16] |

| Emission Maxima (λem) | 385 - 480 nm | [4][6] |

| Storage Conditions | Store at -20°C, protected from light and air.[4][6] | [4][6] |

Note: Filipin solutions are highly sensitive to light and air; stock solutions should be aliquoted and stored under inert gas to avoid degradation and repeated freeze-thaw cycles.[4][6]

Mechanism of Action and Biological Effects

This compound's biological activity is rooted in its interaction with sterols within cellular membranes. This interaction is the basis for both its antifungal properties and its function as a cholesterol probe.

Cholesterol Binding and Membrane Disruption

The primary mechanism involves the binding of this compound to 3-β-hydroxysterols, most notably unesterified cholesterol.[5][17] It does not bind to esterified cholesterol.[5] This interaction is highly specific; filipin shows a distinct inability to lyse vesicles that lack cholesterol or contain cholesterol analogs like epicholesterol.[17]

Upon binding, filipin sequesters cholesterol, forming aggregates and complexes that can be visualized by freeze-fracture electron microscopy.[6] This process disrupts the local architecture of the lipid bilayer, altering membrane permeability and leading to the leakage of cellular components, which underlies its potent antifungal effect.[1][5][18]

Caption: Mechanism of this compound binding to membrane cholesterol.

Inhibition of Endocytosis and Prion Protein Accumulation

This compound is widely used as an inhibitor of the lipid raft/caveolae-mediated endocytosis pathway.[1][14] By sequestering cholesterol, it disrupts the structure of these specialized membrane microdomains, which are critical for various signaling and trafficking events.[19][20]

A significant application of this inhibitory effect is in prion disease research. This compound has been shown to prevent the formation of the pathological, scrapie isoform of the prion protein (PrP-res) from its normal cellular form (PrP-sen). It achieves this by inhibiting the endocytosis of PrP-sen and inducing its release from the cell surface, thereby preventing its conversion into the disease-causing isoform.[4][16]

Caption: this compound inhibits pathological prion protein formation.

Experimental Protocols: Cholesterol Staining in Fixed Cells

This compound is a cornerstone for the histochemical staining of unesterified cholesterol, particularly in the diagnosis of Niemann-Pick type C disease, a lysosomal storage disorder characterized by cholesterol accumulation.[1][5][21] The following is a generalized protocol for fluorescent labeling in cell cultures.

Reagent Preparation

-

Stock Solution (1-5 mg/mL):

-

Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes.[6]

-

Dissolve the solid in anhydrous Dimethyl Sulfoxide (DMSO).[10][16] For example, dissolve 1 mg in 200 µL of DMSO to create a 5 mg/mL stock.

-

Aliquot the stock solution into small, single-use volumes. Fill the headspace with an inert gas (e.g., argon or nitrogen) if possible.

-

Store aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[4][6]

-

-

Working Solution (50-250 µg/mL):

Staining Procedure

-

Cell Culture: Grow cells on coverslips or in imaging-compatible plates.

-

Fixation: Wash cells with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[15][17]

-

Washing: Wash the fixed cells 2-3 times with PBS.

-

Staining: Incubate the cells with the this compound working solution for 30 minutes to 2 hours at room temperature, protected from light.[6][12]

-

Final Wash: Gently wash the cells 2-3 times with PBS to remove unbound filipin.

-

Mounting & Imaging: Mount the coverslips using a water-based mounting medium. Image immediately, as filipin fluorescence photobleaches rapidly.[4][16] Use a fluorescence microscope with UV excitation (approx. 340-380 nm) and collect emission between 385-470 nm.[4][16]

Caption: Experimental workflow for staining cellular cholesterol.

Conclusion

The this compound complex is a multifaceted tool for biological research. As the major component, this compound provides researchers with a specific and potent agent for detecting unesterified cholesterol, modulating membrane-dependent cellular processes, and investigating diseases related to lipid dysregulation. Its well-defined chemical properties and mechanism of action, combined with established protocols, ensure its continued relevance in cell biology, neuroscience, and drug development. However, users must remain mindful of its limitations, including photostability and potential cytotoxicity, to ensure robust and reproducible experimental outcomes.

References

- 1. Filipin - Wikipedia [en.wikipedia.org]

- 2. Filipin [bionity.com]

- 3. youtube.com [youtube.com]

- 4. This compound ready made solution from Streptomyces filipinensis, 1mg/ml in DMSO based solution [sigmaaldrich.com]

- 5. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound: Configuration Assignment and Confirmation by Synthetic Correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Filipin | C35H58O11 | CID 6433194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. This compound [bio-gems.com]

- 15. bio-techne.com [bio-techne.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. qvdoph.com [qvdoph.com]

- 18. thomassci.com [thomassci.com]

- 19. mdpi.com [mdpi.com]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. abcam.cn [abcam.cn]

The Discovery and Biosynthesis of Filipin III: A Technical Guide for Researchers

An in-depth exploration of the origins, biosynthetic pathways, and experimental analysis of the polyene macrolide, Filipin III, from Streptomyces filipinensis.

Introduction

This compound is a polyene macrolide antibiotic that is the principal component of the filipin complex produced by the soil bacterium Streptomyces filipinensis. First isolated in 1955 from a soil sample from the Philippine Islands, the filipin complex was noted for its potent antifungal activity.[1] this compound, a 28-membered macrolide, is of significant interest to researchers due to its specific interaction with sterols, particularly cholesterol, making it a valuable tool in cell biology and for the diagnosis of lipid storage disorders like Niemann-Pick type C disease.[2][3] This technical guide provides a comprehensive overview of the discovery, origin, and biosynthesis of this compound, with a focus on the underlying genetics and biochemistry. It is intended for researchers, scientists, and drug development professionals working in natural products, microbiology, and pharmacology.

The Filipin Complex: Composition and Properties

The crude extract from Streptomyces filipinensis cultures contains a mixture of four related compounds, collectively known as the filipin complex. This compound is the most abundant component. The typical composition of the filipin complex is detailed in Table 1.

| Component | Percentage in Complex | Key Structural Feature |

| Filipin I | ~4% | Lacks hydroxyl groups at C1' and C26 |

| Filipin II | ~25% | Lacks the hydroxyl group at C1' (1'-deoxy-filipin III) |

| This compound | ~53% | Contains hydroxyl groups at both C1' and C26 |

| Filipin IV | ~18% | Isomeric to this compound |

| Table 1: Composition of the Filipin Complex from Streptomyces filipinensis [1][4] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a cluster of genes in Streptomyces filipinensis. The core structure of filipin is assembled by a type I modular polyketide synthase (PKS). Subsequent tailoring reactions, primarily oxidations catalyzed by cytochrome P450 monooxygenases, lead to the final this compound molecule.[2]

The Biosynthetic Pathway: Two Routes to this compound

Genetic studies involving gene deletions in S. filipinensis have revealed that the biosynthesis of this compound from the initial polyketide product, Filipin I, can proceed through two alternative pathways.[2] This discovery has opened avenues for the production of novel filipin derivatives with potentially improved therapeutic properties. The two pathways are governed by the action of two specific cytochrome P450 monooxygenases, encoded by the filC and filD genes, which are responsible for the hydroxylations at the C26 and C1' positions, respectively.[2]

The diagram below illustrates the two alternative biosynthetic routes to this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. Structural and Bioactivity Characterization of Filipin Derivatives from Engineered Streptomyces filipinensis Strains Reveals Clues for Reduced Haemolytic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Properties of Filipin III for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Filipin III and its application in fluorescence microscopy for the detection and analysis of unesterified cholesterol in cellular and tissue samples. This document includes detailed quantitative data, experimental protocols, and visualizations to facilitate its effective use in research and development.

Core Properties of this compound

This compound is a naturally fluorescent polyene macrolide antibiotic isolated from Streptomyces filipinensis.[1][2] It is the major and most studied component of the filipin complex.[2] Its primary application in cell biology and drug development is its ability to specifically bind to 3-β-hydroxysterols, most notably unesterified cholesterol, in biological membranes.[1][3][4] This interaction leads to a change in the absorption and fluorescence spectra of this compound, making it a valuable tool for visualizing and quantifying cholesterol distribution.[5][6]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for setting up fluorescence microscopy experiments and interpreting the results.

| Property | Value | Reference(s) |

| Molecular Weight | 654.83 g/mol | [7] |

| Molecular Formula | C₃₅H₅₈O₁₁ | [7] |

| Excitation Maximum | 340-380 nm | [8] |

| Emission Maximum | 385-470 nm (broad peak, can be up to 480 nm) | [5] |

| Solubility | Soluble in DMSO (≥10 mg/mL), DMF, and ethanol (1-2 mg/mL) | [9][10] |

| Storage | Store stock solutions at -20°C or -80°C, protected from light. | [11] |

Note: this compound is highly susceptible to photobleaching and is sensitive to light and air.[11][12] Therefore, all solutions should be protected from light, and samples should be imaged immediately after staining.[8]

Mechanism of Cholesterol Binding and Visualization

This compound interacts with unesterified cholesterol within cellular membranes. This binding event disrupts the planar organization of the membrane and forms fluorescent aggregates that can be visualized by fluorescence microscopy.[4] The binding is specific to the 3-β-hydroxyl group of sterols.[12] This specificity allows for the targeted visualization of free cholesterol pools within various cellular compartments, which is particularly useful in studying cholesterol metabolism and trafficking disorders like Niemann-Pick type C disease.[13]

This compound binding to cholesterol for fluorescence detection.

Experimental Protocols

Accurate and reproducible staining with this compound requires careful adherence to established protocols. Below are detailed methodologies for staining cultured cells and tissue sections.

Preparation of Stock and Working Solutions

-

Stock Solution (1-10 mM):

-

Allow the solid this compound to equilibrate to room temperature for at least 20 minutes before opening.[11]

-

Under sterile conditions, dissolve this compound in anhydrous DMSO or ethanol to a final concentration of 1-10 mM.[11]

-

Crucial: this compound solutions are sensitive to light and air. It is highly recommended to prepare single-use aliquots, purge with an inert gas (e.g., argon or nitrogen), and store at -20°C or -80°C.[11] Avoid repeated freeze-thaw cycles.

-

-

Working Solution (1-250 µM or 0.05 mg/mL):

Staining Protocol for Cultured Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Workflow for staining cultured cells with this compound.

Detailed Steps:

-

Cell Seeding: Seed cells on coverslips or in appropriate imaging plates and culture until they reach the desired confluency.

-

Fixation:

-

Washing: Rinse the cells three times with PBS to remove the fixative.[8]

-

Quenching (Optional but Recommended): To reduce background fluorescence from unreacted PFA, incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.[8][14]

-

Staining:

-

Final Washing: Wash the cells three times with PBS to remove excess stain.[8][14]

-

Imaging: Immediately mount the coverslips or image the plates using a fluorescence microscope equipped with a UV filter set (e.g., excitation at 340-380 nm and emission at 385-470 nm).[5][8] Due to rapid photobleaching, it is advisable to use low-intensity excitation light and acquire images promptly.[8][15]

Staining Protocol for Frozen Tissue Sections

-

Section Preparation: Air dry the frozen tissue sections at room temperature for 20-30 minutes.[11]

-

Fixation: Immerse the slides in 4% PFA for 15-20 minutes at room temperature.[11]

-

Washing: Wash the sections with PBS two to three times.[11]

-

Staining:

-

Apply the this compound working solution to completely cover the tissue section.

-

Incubate for 30 minutes to 2 hours at room temperature in the dark.[11]

-

-

Final Washing: Wash the sections with PBS two to three times.[11]

-

Mounting and Imaging: Mount the sections with a water-based fluorescent mounting medium and image immediately as described for cultured cells.[11]

Applications in Research and Drug Development

The ability of this compound to specifically label unesterified cholesterol makes it a valuable tool in several research areas:

-

Cholesterol Trafficking and Metabolism: Studying the subcellular distribution of cholesterol and identifying defects in its transport pathways.[6][13]

-

Lysosomal Storage Disorders: Diagnosing and researching diseases like Niemann-Pick type C, which are characterized by cholesterol accumulation in lysosomes.

-

Membrane Biology: Investigating the structure and function of cholesterol-rich membrane domains, such as lipid rafts and caveolae.[3][16]

-

Drug Discovery: Screening for compounds that modulate cholesterol distribution and trafficking.[7]

-

Prion Diseases: this compound has been shown to inhibit the formation of the pathological form of the prion protein.[7]

Limitations and Considerations

While a powerful tool, this compound has some limitations that researchers should be aware of:

-

Photobleaching: this compound is highly susceptible to photobleaching, which can complicate quantitative analysis.[8][12][15] Using minimal excitation light and anti-fade reagents can help mitigate this issue.

-

Live-Cell Imaging: While some studies have used this compound in live cells, it can interfere with sterol-mediated endocytosis and may induce cellular responses, potentially altering the processes being studied.[12] Therefore, it is primarily recommended for fixed samples.

-

Fluorescence Intensity: this compound exhibits moderate intrinsic fluorescence, which may be weaker compared to other fluorescent probes, requiring sensitive detection systems.[11]

-

Specificity: this compound binds to unesterified sterols with a free 3-β-hydroxyl group and does not distinguish between cholesterol and its precursors.[12]

By understanding its spectral properties, adhering to optimized protocols, and being mindful of its limitations, researchers can effectively utilize this compound as a robust tool for visualizing and analyzing cholesterol in a wide range of biological applications.

References

- 1. thomassci.com [thomassci.com]

- 2. Filipin - Wikipedia [en.wikipedia.org]

- 3. Increased Membrane Cholesterol in Lymphocytes Diverts T-Cells toward an Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Filipin-cholesterol complexes form in uncoated vesicle membrane derived from coated vesicles during receptor-mediated endocytosis of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abcam.cn [abcam.cn]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. rndsystems.com [rndsystems.com]

- 8. tabaslab.com [tabaslab.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. glpbio.com [glpbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. zenodo.org [zenodo.org]

- 15. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound [bio-gems.com]

An In-depth Technical Guide on the Interaction of Filipin III with Membrane Sterols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filipin III, a polyene macrolide antibiotic, is a widely utilized tool in cell biology and biophysics due to its specific interaction with 3-β-hydroxysterols, most notably cholesterol. This technical guide provides a comprehensive overview of the core principles governing the interaction between this compound and membrane sterols. It delves into the molecular mechanism of binding, the consequential effects on membrane properties and cellular processes, and detailed protocols for its application in research. This document aims to serve as a valuable resource for researchers employing this compound as a probe for cholesterol localization and as a modulator of membrane-dependent cellular functions.

Introduction

Cholesterol is an indispensable component of mammalian cell membranes, playing a pivotal role in regulating membrane fluidity, permeability, and the organization of membrane microdomains known as lipid rafts. The dysregulation of cholesterol homeostasis is implicated in numerous pathologies, making the study of its distribution and dynamics a critical area of research. This compound, a naturally fluorescent compound isolated from Streptomyces filipinensis, has emerged as a key tool for visualizing and perturbing membrane cholesterol. Its ability to form specific complexes with unesterified cholesterol allows for the qualitative and semi-quantitative assessment of cholesterol distribution in cellular membranes. This guide will explore the multifaceted interaction of this compound with membrane sterols, providing the technical details necessary for its effective use in a research setting.

Molecular Interaction of this compound with Membrane Sterols

The interaction between this compound and cholesterol is a complex process driven by the specific molecular structures of both molecules. This compound is an amphipathic molecule with a rigid hydrophobic polyene chain and a flexible hydrophilic polyol chain. This structure allows it to insert into the lipid bilayer.

The primary binding partner for this compound is the 3-β-hydroxyl group of sterols. The binding of this compound to cholesterol is a cooperative process that leads to the formation of aggregates or complexes within the membrane. These complexes are visible by freeze-fracture electron microscopy as characteristic 20-25 nm protrusions and pits, disrupting the smooth fracture face of the membrane.[1] While the precise stoichiometry of the this compound-cholesterol complex within a biological membrane is not definitively established and can be influenced by the lipid environment, studies in model membranes have provided some insights.

Biophysical Consequences of Binding

The formation of this compound-cholesterol complexes has profound consequences for the biophysical properties of the membrane:

-

Membrane Permeabilization: The aggregation of these complexes creates pores or channels in the membrane, leading to increased permeability to ions and small molecules.[2] This disruption of the membrane barrier function is a key aspect of this compound's antifungal activity.

-

Disruption of Lipid Rafts: By sequestering cholesterol, this compound disrupts the integrity and function of lipid rafts.[1][3] These cholesterol- and sphingolipid-rich microdomains are crucial for various cellular processes, including signal transduction and protein trafficking.

-

Alteration of Membrane Fluidity: The rigid this compound-cholesterol complexes can alter the local fluidity of the membrane, impacting the mobility and function of membrane proteins.

Quantitative Data on this compound-Sterol Interactions

Precise quantitative data on the binding affinity and stoichiometry of this compound with cholesterol in biological membranes are challenging to obtain due to the complex and dynamic nature of the lipid bilayer. However, studies using model membrane systems and various biophysical techniques have provided valuable estimates.

| Parameter | Value/Observation | Experimental System | Reference |

| Stoichiometry (Filipin:Phospholipid) | 1:5 | Egg-yolk phosphatidylcholine (EPC) and dimyristoylphosphatidylcholine (DMPC) unilamellar vesicles | [2] |

| Permeability Coefficient (Carboxyfluorescein) | 2 x 10-10 cm s-1 | Egg-yolk phosphatidylcholine (EPC) small unilamellar vesicles (SUVs) | [2] |

| Permeability Coefficient (Calcein) | 0.6 x 10-10 cm s-1 | Egg-yolk phosphatidylcholine (EPC) small unilamellar vesicles (SUVs) | [2] |

| Filipin-Cholesterol Complex Size | 26.5 ± 6.8 nm (diameter), 17.1 ± 2.8 nm (height) | Freeze-fracture replicas of Tenebrio molitor larval epidermis | [1] |

Effects on Cellular Processes

The perturbation of membrane sterol organization by this compound has significant downstream effects on various cellular processes, most notably endocytosis and the trafficking of specific proteins.

Inhibition of Caveolae-Mediated Endocytosis

Caveolae are specialized lipid raft domains that form flask-shaped invaginations of the plasma membrane and are involved in a specific type of endocytosis. The formation and function of caveolae are critically dependent on cholesterol. By sequestering cholesterol, this compound disrupts the structure of caveolae, thereby inhibiting the uptake of molecules that utilize this pathway.[4][5][6][7][8][9] This makes this compound a valuable tool for distinguishing between clathrin-mediated and caveolae-mediated endocytic pathways.

Alteration of Prion Protein Trafficking and Conversion

The cellular prion protein (PrPC) is a glycosylphosphatidylinositol (GPI)-anchored protein that is enriched in lipid rafts. The conversion of PrPC to its misfolded, pathogenic isoform (PrPSc) is the central event in prion diseases. This compound has been shown to interfere with this process. By disrupting lipid rafts, this compound can inhibit the endocytosis of PrPC and promote its release from the cell surface.[10] This altered trafficking can reduce the conversion of PrPC to PrPSc, highlighting the importance of cholesterol-rich membrane domains in prion pathogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

This compound Staining for Fluorescence Microscopy

This protocol is for the visualization of unesterified cholesterol in cultured cells.

Materials:

-

This compound complex (e.g., Sigma-Aldrich F9765)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Paraformaldehyde (PFA), 4% in PBS

-

Glycine, 1.5 mg/mL in PBS

-

Fetal Bovine Serum (FBS)

-

Fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm)

Procedure:

-

Preparation of Filipin Stock Solution: Dissolve this compound in DMSO to a concentration of 25 mg/mL. Aliquot and store at -20°C, protected from light.

-

Preparation of Filipin Working Solution: Immediately before use, dilute the stock solution to a final concentration of 50 µg/mL in PBS containing 10% FBS. Protect from light.

-

Cell Culture: Grow cells to the desired confluency on glass coverslips in a suitable culture medium.

-

Fixation: Wash the cells three times with PBS. Fix the cells with 4% PFA in PBS for 1 hour at room temperature.

-

Quenching: Wash the cells three times with PBS. Quench the unreacted PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.

-

Staining: Wash the cells three times with PBS. Incubate the cells with the Filipin working solution for 2 hours at room temperature in the dark.

-

Washing: Wash the cells three times with PBS to remove excess stain.

-

Imaging: Mount the coverslips on a slide with a drop of PBS. Immediately visualize the cells using a fluorescence microscope. Note: Filipin fluorescence is highly susceptible to photobleaching, so minimize exposure to the excitation light.[11]

References

- 1. Filipin-cholesterol complexes in plasma membranes and cell junctions of Tenebrio molitor epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Permeabilizing action of this compound on model membranes through a filipin-phospholipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Filipin-cholesterol complexes form in uncoated vesicle membrane derived from coated vesicles during receptor-mediated endocytosis of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Filipin-sensitive caveolae-mediated transport in endothelium: reduced transcytosis, scavenger endocytosis, and capillary permeability of select macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rupress.org [rupress.org]

- 7. Filipin-dependent Inhibition of Cholera Toxin: Evidence for Toxin Internalization and Activation through Caveolae-like Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Filipin prevents pathological prion protein accumulation by reducing endocytosis and inducing cellular PrP release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the antifungal properties of Filipin III

An In-depth Technical Guide to the Antifungal Properties of Filipin III

Introduction

This compound is the principal component of the filipin complex, a group of polyene macrolide antibiotics produced by the bacterium Streptomyces filipinensis[1][2]. As a member of the polyene family, its primary biological activity stems from its interaction with sterols, the essential lipid components of eukaryotic cell membranes. This interaction not only confers its potent antifungal properties but also makes it a valuable tool in cell biology research. Due to its inherent fluorescence upon binding to sterols, this compound is widely employed as a probe to stain and quantify unesterified cholesterol and ergosterol in cells and tissues[3].

This technical guide provides a comprehensive overview of the antifungal properties of this compound, detailing its mechanism of action, quantitative efficacy, and its impact on fungal cell signaling. It further outlines detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the study of antifungal agents.

Core Mechanism of Antifungal Action

The antifungal activity of this compound is primarily due to its ability to bind to ergosterol, the predominant sterol in fungal plasma membranes[4][5]. This interaction initiates a cascade of events that compromise membrane integrity and lead to cell death.

-

Sterol Binding: this compound exhibits a high affinity for 3-β-hydroxysterols, such as ergosterol. It intercalates into the lipid bilayer and forms complexes with ergosterol molecules[3].

-

Membrane Disruption: The formation of Filipin-ergosterol complexes physically disrupts the ordered structure of the plasma membrane[1][2]. This process alters membrane fluidity and disrupts the function of sterol-rich domains, also known as lipid rafts, which are crucial for organizing signaling proteins and transport channels[5][6].

-

Pore Formation and Permeabilization: The aggregation of these complexes is believed to form pores or channels in the membrane. This leads to a significant increase in membrane permeability, causing the leakage of essential intracellular ions (like K+) and small molecules[3][7].

-

Cell Death: The uncontrolled loss of cellular contents and the disruption of the electrochemical gradient across the membrane ultimately result in the cessation of metabolic activity and fungal cell death.

Caption: Logical workflow of this compound's antifungal mechanism of action.

Quantitative Antifungal Activity

The potency of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that completely inhibits the visible growth of a microorganism.

Table 1: General Antifungal Activity of this compound

| Fungal Species | MIC (mg/L) | Citation |

| Candida utilis | 0.3 | [1] |

| Saccharomyces cerevisiae | 0.4 | [1] |

Table 2: Antifungal Activity of this compound against Pathogenic Fungi

The following data is from a study characterizing Filipin derivatives, where commercial this compound was used as a control. The study noted that this compound was among the least active of the compounds tested against these specific strains[4].

| Fungal Species | Strain | MIC (μg/mL) |

| Candida albicans | ATCC 10231 | 5.5 |

| Candida glabrata | ATCC 2001 | 2.7 |

| Candida krusei | ATCC 6258 | 11 |

| Cryptococcus neoformans | ATCC 32045 | 1.4 |

| Trichosporon cutaneum | ATCC 20409 | 2.7 |

| Trichosporon asahii | ATCC 204093 | 2.7 |

| Aspergillus fumigatus | ATCC 204305 | 5.5 |

| Aspergillus niger | ATCC 16404 | 5.5 |

| Aspergillus nidulans | ATCC 38163 | 11 |

| Data extracted from a comparative study of filipin intermediates where this compound was used as a reference control[4]. |

Impact on Fungal Signaling and Membrane Organization

Beyond causing simple membrane leakage, this compound's interaction with ergosterol has significant consequences for cellular organization and signaling. Fungal plasma membranes contain ergosterol-rich microdomains, or lipid rafts, which function as platforms for concentrating proteins involved in processes like cell wall synthesis, morphogenesis, and environmental sensing[5].

By sequestering ergosterol, this compound disrupts the integrity and function of these domains[6]. This can lead to the delocalization of key signaling proteins, thereby interfering with critical cellular processes such as polarized growth during germ tube formation in pathogenic fungi like Candida albicans and Aspergillus nidulans[5][8]. While this compound does not target a specific signaling pathway directly, its disorganizing effect on the plasma membrane can indirectly cripple multiple signaling cascades that are dependent on proper membrane structure[5][9]. Some studies also suggest that the membrane damage caused by agents like this compound can trigger secondary effects, including the production of reactive oxygen species (ROS) and the induction of apoptotic-like cell death pathways[10].

Experimental Protocols

Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 methods, determines the MIC of this compound[4][11].

Methodology:

-

Inoculum Preparation:

-

For yeasts (Candida spp.), grow the fungal strain on a suitable agar plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5–2.5 x 10³ CFU/mL[11].

-

For molds (Aspergillus spp.), grow on Potato Dextrose Agar for several days to induce sporulation. Harvest conidia with sterile saline containing 0.05% Tween 80 and adjust the suspension to a final concentration of 0.4–5 x 10⁴ CFU/mL[11].

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO[12].

-

In a 96-well microtiter plate, perform a two-fold serial dilution of this compound using RPMI-1640 medium to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted drug.

-

Include a drug-free well for a positive growth control and an un-inoculated well for a sterility control.

-

Incubate the plates at 35°C for 24–48 hours (for yeasts) or 48–72 hours (for molds)[4].

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound at which no visible growth is observed when compared to the positive control[4].

-

Caption: Experimental workflow for determining the MIC of this compound.

Protocol for Visualization of Ergosterol Distribution (Filipin Staining)

This protocol allows for the fluorescent labeling of unesterified ergosterol in the fungal plasma membrane. This compound is light-sensitive and photobleaches rapidly, so all steps should be performed with minimal light exposure and samples should be imaged immediately[3].

Methodology:

-

Cell Preparation: Grow fungal cells in an appropriate liquid medium to the desired growth phase (e.g., log phase).

-

Fixation: Harvest cells by centrifugation and wash once with Phosphate-Buffered Saline (PBS). Fix the cells with 3-4% paraformaldehyde in PBS for 10-30 minutes at room temperature[13].

-

Washing: Wash the fixed cells three times with PBS to remove residual fixative.

-

Staining:

-

Final Wash: Wash the cells twice with PBS to remove excess stain.

-

Microscopy:

-

Resuspend the cell pellet in a small volume of PBS, mount on a microscope slide, and cover with a coverslip.

-

Immediately visualize using a fluorescence microscope equipped with a UV filter set (Excitation: ~340–380 nm, Emission: ~385–470 nm)[15].

-

Caption: Experimental workflow for fluorescent staining of fungal ergosterol.

Protocol for Fungal Membrane Permeabilization Assay

This assay uses a fluorescent dye that cannot cross the membrane of intact cells to measure membrane permeabilization induced by this compound. SYTOX Green is a common choice as its fluorescence increases dramatically upon binding to nucleic acids inside compromised cells[16].

Methodology:

-

Cell Preparation: Grow and wash fungal cells as described in the previous protocols. Resuspend cells in a suitable buffer (e.g., PBS or HEPES buffer) to a known density.

-

Assay Setup: In a 96-well black, clear-bottom plate, add the fungal cell suspension to each well.

-

Dye Addition: Add SYTOX Green to each well to a final concentration of approximately 0.2–1 µM.

-

Treatment: Add varying concentrations of this compound to the wells. Include a negative control (no this compound) and a positive control (cells permeabilized by heat or alcohol).

-

Measurement:

-

Measure the baseline fluorescence immediately using a plate reader (Excitation: ~485 nm, Emission: ~520 nm for SYTOX Green).

-

Incubate the plate at room temperature or 35°C, protected from light.

-

Measure fluorescence at regular time intervals (e.g., every 5-10 minutes) for up to an hour to monitor the kinetics of membrane permeabilization.

-

-

Data Analysis: An increase in fluorescence over time indicates that this compound has compromised the cell membrane, allowing the dye to enter and bind to nucleic acids. The rate and magnitude of the fluorescence increase are proportional to the extent of membrane damage.

References

- 1. selleckchem.com [selleckchem.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders [mdpi.com]

- 4. Structural and Bioactivity Characterization of Filipin Derivatives from Engineered Streptomyces filipinensis Strains Reveals Clues for Reduced Haemolytic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sterol-Rich Plasma Membrane Domains in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Antifungal Polyene Antibiotic [stressmarq.com]

- 7. The polyene antimycotics nystatin and filipin disrupt the plasma membrane, whereas natamycin inhibits endocytosis in germinating conidia of Penicillium discolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reorganization of membrane ergosterol during cell fission events of Candida albicans: a freeze-fracture study of distribution of filipin-ergosterol complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Candida albicans stress response gene Stomatin-Like Protein 3 is implicated in ROS-induced apoptotic-like death of yeast phase cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. rndsystems.com [rndsystems.com]

- 13. zenodo.org [zenodo.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]

Filipin III: A Technical Guide for Visualizing and Quantifying Cholesterol in Lipid Rafts and Membrane Microdomains

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Filipin III as a critical tool for the investigation of lipid rafts and membrane microdomains. It details the underlying principles of its application, provides actionable experimental protocols, and presents quantitative data and visual models to facilitate its effective use in research and development.

Introduction: The Significance of Lipid Rafts and Cholesterol

Lipid rafts are dynamic, nanoscale assemblies within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins.[1][2] These microdomains serve as crucial platforms for cellular signaling, protein trafficking, and pathogen entry.[2][3] Cholesterol is a key structural component of these rafts, contributing to their unique liquid-ordered phase, which distinguishes them from the surrounding more fluid, liquid-disordered membrane.[3] The distinct composition and structure of lipid rafts allow for the concentration and interaction of specific signaling molecules, thereby modulating a variety of cellular processes.[3][4] Given their role in cellular function and disease, the ability to visualize and quantify cholesterol within these domains is of paramount importance in cell biology and drug development.

This compound: A Fluorescent Probe for Unesterified Cholesterol

This compound is a naturally fluorescent polyene macrolide antibiotic isolated from Streptomyces filipinensis.[5][6] It has become an invaluable tool for researchers due to its specific binding to unesterified (free) cholesterol.[1][5]

Mechanism of Action

This compound interacts with the 3β-hydroxyl group of cholesterol, causing the formation of aggregates or complexes within the membrane.[7] This binding event alters the intrinsic fluorescence of this compound, a property that is harnessed for its detection.[5][6] The formation of these complexes can also disrupt the integrity of lipid rafts, making this compound not only a visualization tool but also a pharmacological agent to study the functional roles of these microdomains.[6]

Data Presentation: Quantifying Cholesterol with this compound

The fluorescence intensity of this compound staining is proportional to the concentration of unesterified cholesterol in the membrane. This property allows for the semi-quantitative analysis of cholesterol levels in cells and tissues under various experimental conditions.

| Cell Type | Treatment | Duration | Change in this compound Fluorescence Intensity | Reference |

| HEK293T Cells | Methyl-β-cyclodextrin (MβCD) (5 mM) | - | Decrease | [8] |

| HEK293T Cells | Water-soluble Cholesterol (50 µg/ml) | - | Increase | [8] |

| Hippocampal Neurons | MβCD (varying concentrations) | 10 min | Dose-dependent decrease | [9] |

| Hippocampal Neurons | MβCD (varying concentrations) | 20 min | More severe dose-dependent decrease | [9] |

| Vero Cells | MβCD (2.5, 5, 7.5, 10 mM) | 45 min | Concentration-dependent reduction | [1] |

| SH-SY5Y Cells | DHCR24 overexpression | - | Increase | [10] |

| SH-SY5Y Cells | DHCR24 low expression | - | Decrease | [10] |

| CD4+ T-cells | Squalene (single dose) | 7 days | Increase | [3] |

| CD4+ T-cells | Squalene (4 doses) | 7 days | Further Increase | [3] |

Experimental Protocols

Detailed and consistent protocols are essential for obtaining reliable and reproducible results with this compound. Below are key experimental methodologies.

Preparation of this compound Stock and Working Solutions

-

Stock Solution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mg/mL.[11][12] Aliquot the stock solution into light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.[5]

-

Working Solution: Immediately before use, dilute the stock solution in a suitable buffer, such as phosphate-buffered saline (PBS), to a final concentration of 50-200 µg/mL.[11][13] The working solution is light-sensitive and should be used within 30 minutes of preparation.[11]

Staining Protocol for Cultured Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Image Acquisition and Analysis

-

Microscopy: Use a fluorescence microscope equipped with a UV filter set. The typical excitation wavelength is in the range of 340-380 nm, and the emission is collected between 430-475 nm.[11][14]

-

Photobleaching: this compound is highly susceptible to photobleaching.[5] Therefore, it is crucial to minimize exposure to the excitation light and to acquire images promptly after staining.

-

Quantification: Image analysis software such as ImageJ or Fiji can be used to quantify the fluorescence intensity.[13] This typically involves defining regions of interest (ROIs) and measuring the mean fluorescence intensity within those regions. Normalizing the fluorescence intensity to the cell area can help to account for variations in cell size.[13]

This compound in the Study of Signaling Pathways

Lipid rafts are critical for the spatial organization of signaling molecules, and their disruption by this compound can be used to investigate the role of these microdomains in various signaling cascades.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell growth, proliferation, and survival.[15][16] Many components of this pathway, including receptor tyrosine kinases (RTKs) and Akt itself, are known to be localized to or recruited into lipid rafts upon activation.[17]

By disrupting lipid rafts, this compound can prevent the proper assembly and activation of the initial signaling complexes, leading to the inhibition of the downstream PI3K/Akt pathway. This can be experimentally verified by measuring the levels of phosphorylated (active) Akt.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[18] Key components of this pathway, such as Ras and Raf, are also known to be associated with lipid rafts.

Similar to its effect on the PI3K/Akt pathway, this compound-mediated disruption of lipid rafts can interfere with the spatial organization of the MAPK/ERK signaling components, leading to a reduction in ERK phosphorylation and downstream signaling events.

Applications in Drug Development

The study of lipid rafts and their cholesterol content has significant implications for drug development.

-

Target Identification and Validation: By understanding how the localization of a drug target to lipid rafts affects its function, more effective therapeutic strategies can be designed.

-

Drug Delivery: The composition of the cell membrane, including its cholesterol content, can influence the efficacy of drug delivery systems. This compound can be used to assess how changes in membrane cholesterol affect drug uptake.

-

Disease Modeling: Many diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, are associated with alterations in cholesterol metabolism and lipid raft integrity. This compound is a valuable tool for studying these pathological changes in cellular and animal models.[6]

Limitations and Considerations

While this compound is a powerful tool, it is important to be aware of its limitations:

-

Photostability: As previously mentioned, this compound is prone to rapid photobleaching, which can complicate quantitative analysis.[5]

-

Membrane Perturbation: The binding of this compound to cholesterol can itself alter the structure and function of the cell membrane.[7] This is a crucial consideration when interpreting data from functional studies.

-

Specificity: this compound binds to unesterified cholesterol and does not distinguish between cholesterol in different membrane leaflets or in different types of microdomains.

Conclusion

This compound remains an indispensable tool for researchers, scientists, and drug development professionals investigating the role of cholesterol in lipid rafts and membrane microdomains. Its ability to specifically label unesterified cholesterol allows for both the visualization and semi-quantification of this critical lipid. Furthermore, its ability to disrupt lipid raft integrity provides a means to probe the functional significance of these domains in a wide range of cellular processes, particularly in the context of signal transduction. By understanding its mechanism of action, adhering to robust experimental protocols, and being mindful of its limitations, researchers can effectively leverage this compound to gain valuable insights into the complex world of membrane biology and its implications for human health and disease.

References

- 1. Cholesterol-Rich Lipid Rafts in the Cellular Membrane Play an Essential Role in Avian Reovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Increased Membrane Cholesterol in Lymphocytes Diverts T-Cells toward an Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound solution suitable for staining Sigma [sigmaaldrich.com]

- 7. [Mechanism of action of macrolide antibiotic filipin on cell and lipid membranes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. fluoresceintsa.com [fluoresceintsa.com]

- 12. bca-protein.com [bca-protein.com]

- 13. zenodo.org [zenodo.org]

- 14. abcam.cn [abcam.cn]

- 15. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of PI3K-Akt signaling pathway promotes prostate cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Spatially transformed fluorescence image data for ERK-MAPK and selected proteins within human epidermis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Cellular Cholesterol: A Technical Guide to Filipin III

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for utilizing Filipin III in the detection and quantification of unesterified cholesterol in biological systems. This compound, a naturally fluorescent polyene macrolide antibiotic isolated from Streptomyces filipinensis, has become an invaluable tool for visualizing and understanding the subcellular distribution and dynamics of cholesterol.[1][2][3] Its utility spans from fundamental cell biology research to the diagnosis of lipid storage disorders.[3][4]

Core Principles of this compound-Cholesterol Interaction

This compound functions by specifically binding to unesterified (free) cholesterol within cellular membranes.[5][6] This interaction is driven by the affinity of the polyene macrolide for the 3β-hydroxyl group of sterols, leading to the formation of a fluorescent complex.[6] The binding of this compound to cholesterol alters the structure of the membrane, causing the formation of aggregates that can be visualized using fluorescence microscopy.[1][4] It is important to note that this membrane perturbation makes this compound unsuitable for use in live cells; therefore, fixation is a critical step in staining protocols.[4][6]

The interaction between this compound and cholesterol results in a distinct fluorescent signal, allowing for the localization of cholesterol-rich domains within the cell, such as the plasma membrane and intracellular vesicles.[2][5] However, researchers should be aware of its limitations, including rapid photobleaching and potential non-specific binding to other lipids, which necessitates careful optimization of staining and imaging protocols.[1][3][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the use of this compound for cholesterol detection.

| Parameter | Value | Notes |

| Excitation Maximum (λex) | 340-380 nm[1][2][7][8] | Can also be excited at 405 nm.[9] |

| Emission Maximum (λem) | 385-470 nm[1][2][7][8] | A broader range of 420-480 nm is also reported.[9] |

| Stock Solution Concentration | 1-10 mM in anhydrous DMSO or ethanol[1] | A 1 mg/mL or 5 mg/mL solution in DMSO is also commercially available.[7] |

| Working Solution Concentration | 1-250 µM[1] | Commonly used concentrations for cell staining are around 50 µg/mL.[6][10] |

Experimental Protocols

Detailed methodologies for the use of this compound in both cultured cells and tissue sections are outlined below. These protocols are intended as a guide and may require optimization for specific experimental systems.

Staining of Cultured Cells

This protocol describes the general steps for staining cholesterol in cultured cells using this compound.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

1.5 mg/mL Glycine in PBS (optional, for quenching)

-

Mounting medium (water-based fluorescent mounting medium is recommended)[1]

Procedure:

-

Cell Culture: Seed and culture cells on a suitable substrate (e.g., glass coverslips or imaging plates).

-

Washing: Gently wash the cells 2-3 times with PBS to remove culture medium.[1]

-

Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.[1]

-

Washing: Wash the cells 2-3 times with PBS for 5 minutes each to remove the fixative.[1]

-

Quenching (Optional): To reduce background fluorescence from unreacted aldehydes, incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.[11][12]

-

Staining: Prepare the this compound working solution by diluting the stock solution in a suitable buffer (e.g., PBS) to the desired final concentration (e.g., 50 µg/mL). Completely cover the cells with the working solution and incubate for 30 minutes to 2 hours at room temperature, protected from light.[1] The optimal incubation time may vary depending on the cell type.

-

Washing: After incubation, remove the staining solution and wash the cells 2-3 times with PBS.[1]

-

Mounting: Mount the coverslips onto microscope slides using a water-based mounting medium.

-

Imaging: Immediately visualize the samples using a fluorescence microscope with appropriate filter sets for this compound (Excitation: 340-380 nm, Emission: 385-470 nm).[1][2] Due to rapid photobleaching, it is crucial to minimize light exposure.[1][7]

Staining of Frozen Tissue Sections

This protocol provides a general guideline for staining cholesterol in frozen tissue sections.

Materials:

-

This compound stock solution

-

PBS

-

Cryostat sections of tissue

-

Mounting medium

Procedure:

-

Section Preparation: Prepare frozen sections of the tissue using a cryostat.

-

Washing: Wash the sections with PBS to rehydrate.

-

Staining: Prepare the this compound working solution as described for cultured cells. Cover the tissue sections completely with the working solution and incubate for 30 minutes to 2 hours at room temperature in the dark.[1]

-

Washing: Gently wash the sections 2-3 times with PBS to remove excess stain.[1]

-

Mounting: Mount the sections with a water-based fluorescent mounting agent.[1]

-

Imaging: Observe the staining using a fluorescence microscope with the appropriate filters for this compound. As with cultured cells, immediate imaging is recommended to avoid photobleaching.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the use of this compound.

Caption: Experimental workflow for cholesterol detection using this compound.

Caption: Mechanism of this compound-based cholesterol detection.

References

- 1. glpbio.com [glpbio.com]